7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that contains a triazolopyrimidine core. Compounds of this class are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluoro-2-methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the thiophen-2-yl group: This can be done through a coupling reaction, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the triazolopyrimidine core.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent.
Anticancer Research: Studied for its potential to inhibit cancer cell growth.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Industry: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chloro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Fluoro-2-methylphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of the 4-Fluoro-2-methoxyphenyl group may impart unique biological activities or chemical reactivity compared to similar compounds. This could make it more effective in certain applications or provide different pharmacokinetic properties.
Properties
Molecular Formula |
C16H11FN4OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
7-(4-fluoro-2-methoxyphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H11FN4OS/c1-22-13-9-10(17)4-5-11(13)12-6-7-18-16-19-15(20-21(12)16)14-3-2-8-23-14/h2-9H,1H3 |
InChI Key |
CASIHQIPQMIIBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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